N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide
Overview
Description
N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
Chlorination: The benzothiophene core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Formylation: The chlorinated benzothiophene is then formylated using formamide or other formylating agents to introduce the formamido group.
Condensation: The formylated benzothiophene is then condensed with 4-aminobenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophenes with various functional groups.
Scientific Research Applications
N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzothiophene-2-carboxamide: Similar structure but lacks the formamido and imino groups.
4-Amino-3-chlorobenzothiophene: Contains an amino group instead of the formamido group.
N-(4-Chlorophenyl)acetamide: Similar acetamide structure but lacks the benzothiophene core.
Uniqueness
N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide is unique due to the presence of both the benzothiophene core and the formamido-imino functional groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[(E)-(4-acetamidophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-11(23)21-13-8-6-12(7-9-13)10-20-22-18(24)17-16(19)14-4-2-3-5-15(14)25-17/h2-10H,1H3,(H,21,23)(H,22,24)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSQUYYVGIDGEP-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.